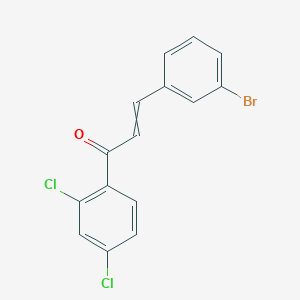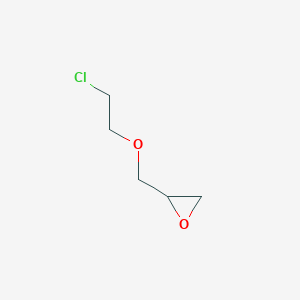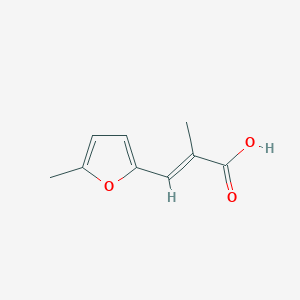
2,3,4,5,6-Pentafluorochalcone
Overview
Description
Molecular Structure Analysis
The InChI code for 2,3,4,5,6-Pentafluorochalcone is 1S/C15H7F5O/c16-11-9(12(17)14(19)15(20)13(11)18)6-7-10(21)8-4-2-1-3-5-8/h1-7H/b7-6- . This indicates that the compound contains 15 carbon atoms, 7 hydrogen atoms, 5 fluorine atoms, and 1 oxygen atom .Physical And Chemical Properties Analysis
This compound is a solid at ambient temperature . Its molecular weight is 298.21 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not mentioned in the search results.Scientific Research Applications
Synthesis and Characterization
- Synthesis of compounds like 2',3',4,4',6'-Pentahydroxychalcone, an aglycone of carthamin, and its isomerization into tetrahydroxyflavanone has been studied, providing insights into the chemical properties and potential applications of these compounds (Obara et al., 1978).
- Novel Fluorine-Containing Poly(aryl ether nitrile)s derived from 2,3,4,5,6-Pentafluorobenzonitrile have been synthesized, highlighting the use of these compounds in polymer chemistry (Kimura et al., 2001).
Polymer Chemistry
- The use of 2,3,4,5,6-pentafluorobenzyl group in polymer chemistry for para-fluoro substitution with thiols has been demonstrated, showing the versatility of these compounds in creating modified polymers (Noy et al., 2019).
- Development of highly fluorinated styrene-based materials with low surface energy prepared by ATRP from compounds like 2,3,4,5,6-pentafluorostyrene (Borkar et al., 2004).
Spectroscopy and Analysis
- Experimental FT-IR, Laser-Raman, and DFT spectroscopic analysis of 2,3,4,5,6-Pentafluoro-trans-cinnamic acid, showing the potential of these compounds in spectroscopic studies (Sert et al., 2014).
Catalysis
- Investigation of internal fluorocarbon coordination in catalyst systems involving compounds like 2,3,4,5,6-pentafluorophenylacetonitrile, highlighting their role in catalysis (Karl et al., 1997).
Other Applications
- Investigation into the thermodynamic properties of compounds like 2,3,4,5,6-pentafluorotoluene, providing essential data for various scientific applications (Counsell et al., 1968).
- Preparation methods for related compounds, such as 2,3,4,5,6-Pentafluorobenzoic Acid, and their potential applications (Hui, 2007).
Safety and Hazards
The safety information for 2,3,4,5,6-Pentafluorochalcone indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Future Directions
While specific future directions for 2,3,4,5,6-Pentafluorochalcone are not mentioned in the search results, chalcones in general have been well examined in the literature and demonstrated various biological properties . A detailed evaluation of the purported health benefits of chalcone and its derivatives, including molecular mechanisms of pharmacological activities, can be further explored .
Mechanism of Action
Target of Action
Chalcones, the class of compounds to which 2,3,4,5,6-pentafluorochalcone belongs, are known to interact with a variety of biological targets due to their structural diversity .
Mode of Action
Chalcones are known to interact with their targets through various mechanisms, often involving the formation of complexes with proteins or enzymes, which can inhibit or modulate their activity .
Biochemical Pathways
Chalcones are involved in the flavonoid biosynthetic pathway. They are synthesized from two main precursors: one molecule of 4-coumaroyl-CoA (derived from phenylalanine) and three molecules of malonyl-CoA (derived from acetyl-CoA). The key enzyme involved in chalcone synthesis is chalcone synthase (CHS), which catalyzes the first committed step of flavonoid biosynthesis .
Pharmacokinetics
The pharmacokinetic properties of chalcones can vary widely depending on their specific structure and the presence of functional groups .
Result of Action
Chalcones are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, antitubercular, antioxidant, anti-inflammatory, antileishmanial, and other significant biological activities .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of chalcones .
properties
IUPAC Name |
(E)-3-(2,3,4,5,6-pentafluorophenyl)-1-phenylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H7F5O/c16-11-9(12(17)14(19)15(20)13(11)18)6-7-10(21)8-4-2-1-3-5-8/h1-7H/b7-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIOFBHNILKPQLI-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=CC2=C(C(=C(C(=C2F)F)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C=C/C2=C(C(=C(C(=C2F)F)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H7F5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Dibenzo[b,f]oxepine-10-carboxylic acid](/img/structure/B3143917.png)
![(5aR,8aR,9R)-5-[[(4aR,7R,8R,8aS)-7,8-dihydroxy-2-thiophen-2-yl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one](/img/structure/B3143929.png)





![Methyl 2-[(tert-butoxycarbonyl)amino]-5-oxo-5-phenylpentanoate](/img/structure/B3143954.png)



![Octahydro-1H-cyclopenta[c]pyridine](/img/structure/B3144009.png)
